
1-Bromo-7-fluoroisoquinoline
Vue d'ensemble
Description
1-Bromo-7-fluoroisoquinoline is a chemical compound with the molecular formula C9H5BrFN . It is used in laboratory chemicals and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves refluxing a mixture of 6-bromo-1-hydroxyisoquinoline and Selectfluor® in acetonitrile to produce 7-bromo-4-fluoro-1-hydroxy-isoquinoline as a single isomer in a one-pot reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a nitrogen-containing heteroaromatic and benzene-ring-fused system . The molecular weight of this compound is 226.05 g/mol .Physical and Chemical Properties Analysis
This compound has a linear formula of C9H5BrFN . The compound is used in laboratory chemicals and in the manufacture of chemical compounds .Applications De Recherche Scientifique
Synthesis of Drug Intermediates 1-Bromo-7-fluoroisoquinoline serves as a key intermediate in drug synthesis. For instance, it has been used in the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a compound relevant in medicinal chemistry. The improvement in the synthesis process, such as reducing isolation processes and increasing yield, has facilitated quicker supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Development of Antibacterial Agents The compound has applications in creating antibacterial agents. Research shows its use in developing novel quinolone derivatives with significant Gram-positive and Gram-negative activity, indicating potential for treating bacterial infections (Hayashi et al., 2002).
Photoremovable Protecting Groups this compound and its derivatives have been explored as photoremovable protecting groups. This application is significant in studying cell physiology and controlling the action of biological effectors in cell and tissue culture with light, especially with two-photon excitation (Zhu et al., 2006).
Molecular Solids and Magnetic Properties The compound has been utilized in the synthesis of molecular solids, specifically ion-pair complexes with unique structural and magnetic properties. This has implications in materials science for understanding and developing new materials with specific magnetic behaviors (Ni et al., 2005).
Functionalization and Metalation Studies Research has shown its utility in metalation and functionalization studies, leading to the synthesis of various quinoline derivatives. These studies contribute to the broader understanding of chemical reactions and synthesis processes (Ondi et al., 2005).
Safety and Hazards
Mécanisme D'action
Target of Action
Fluorinated isoquinolines, a group to which 1-bromo-7-fluoroisoquinoline belongs, are known to have unique biological activities and light-emitting properties . They are important components of pharmaceuticals and materials .
Mode of Action
The introduction of fluorine atoms into isoquinolines often results in unique bioactivities due to the electrostatic and steric effects .
Biochemical Pathways
Fluorinated isoquinolines, in general, are known to exhibit various bioactivities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The compound is a solid powder and is recommended to be stored at 2-8°c , which may have implications for its stability and bioavailability.
Result of Action
Fluorinated isoquinolines, in general, are known to exhibit various bioactivities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The compound is recommended to be stored at 2-8°c , suggesting that temperature may be an important environmental factor influencing its stability.
Analyse Biochimique
Biochemical Properties
1-Bromo-7-fluoroisoquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with kinases and phosphatases, which are crucial in regulating cellular processes through phosphorylation and dephosphorylation . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their activity and, consequently, the biochemical pathways they regulate.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of transcription regulators and growth factors, leading to changes in gene expression patterns . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions. For instance, it can inhibit certain kinases by occupying their active sites, preventing substrate binding and subsequent phosphorylation events . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression. Additionally, this compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal or beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage, disruption of metabolic processes, and potential organ toxicity. Threshold effects have been noted, where a specific dosage range elicits a pronounced biological response, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may undergo biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that are further processed and excreted . These metabolic pathways can influence the overall bioavailability and efficacy of this compound in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For example, it may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production.
Propriétés
IUPAC Name |
1-bromo-7-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFACKHVMOIQVNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


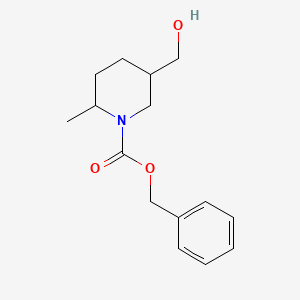

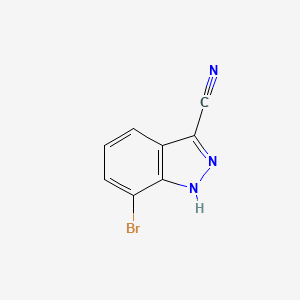
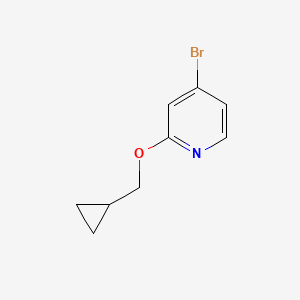
![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1379869.png)
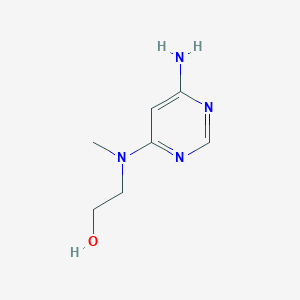
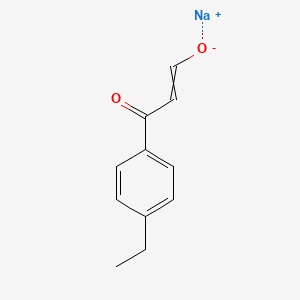
![1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B1379874.png)
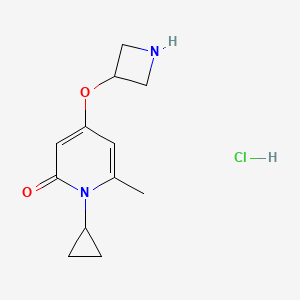
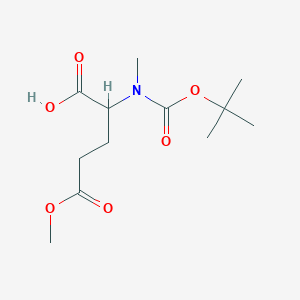
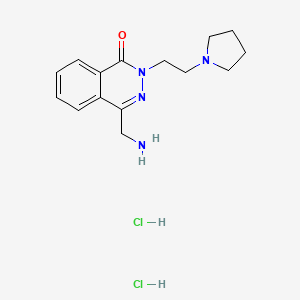

![[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol](/img/structure/B1379882.png)
![[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379883.png)
